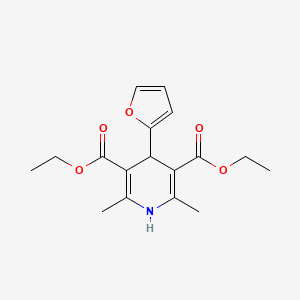

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester

Description

This compound belongs to the 1,4-dihydropyridine (DHP) class, characterized by a partially reduced pyridine ring with ester groups at positions 3 and 3. The structure includes a 2-furyl substituent at position 4 and methyl groups at positions 2 and 4. The diethyl ester groups enhance lipophilicity, influencing bioavailability and membrane permeability. DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine derivatives), though the 2-furyl substitution distinguishes this compound from classical analogues .

Properties

IUPAC Name |

diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKCWCTQOSUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177687 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23118-56-1 | |

| Record name | 3,5-Diethyl 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23118-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023118561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that furan derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Furan derivatives are known to participate in various chemical reactions, suggesting that they may affect multiple biochemical pathways.

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects.

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester is a compound belonging to the class of dihydropyridine derivatives. It has garnered attention in pharmacological research due to its potential biological activities, particularly in cardiovascular health and as an antihypertensive agent.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 290.31 g/mol

- CAS Number : 1149-23-1

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents like DMSO

Antihypertensive Effects

Research indicates that compounds similar to 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. These compounds function primarily as calcium channel blockers, which help in reducing blood pressure by relaxing vascular smooth muscle.

- Mechanism of Action : The compound inhibits calcium influx through L-type calcium channels in cardiac and smooth muscle cells, thereby leading to vasodilation and decreased heart rate.

Case Studies

-

Study on Lacidipine :

- Lacidipine, a related compound, has been shown to lower blood pressure effectively in patients with hypertension. A study demonstrated that it significantly reduced both systolic and diastolic blood pressure over a 24-hour period post-administration .

- The study also highlighted improvements in endothelial function among participants treated with lacidipine compared to controls.

- Microemulsion Formulations :

Pharmacological Studies

Table 1 summarizes the biological activities reported for 3,5-pyridinedicarboxylic acid derivatives:

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified under various hazard categories:

- Acute Toxicity : Classified as harmful if ingested.

- Irritation Potential : Causes skin and eye irritation upon contact.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent critically modulates electronic and steric properties, affecting biological activity and chemical reactivity.

Ester Group Modifications

Ester chains influence lipophilicity, metabolic stability, and pharmacokinetics.

*Estimated LogP values based on ester chain length and substituent polarity.

- Diethyl vs. Dimethyl Esters : The target compound’s diethyl esters provide higher lipophilicity than nifedipine’s dimethyl esters, improving oral bioavailability .

- Long-Chain Esters : Dibutyl esters (e.g., CAS 55470-81-0) increase LogP significantly, which may lead to undesirable pharmacokinetic profiles .

Structural and Spectral Insights

- IR/NMR Data : Similar to other DHPs, the target compound shows characteristic peaks for ester C=O (~1665 cm⁻¹), N-H bending (~1536 cm⁻¹), and aromatic C-H (~694 cm⁻¹) in IR. <sup>1</sup>H NMR signals for methyl groups (δ ~2.34 ppm) and furyl protons (δ ~7.06–8.37 ppm) align with reported DHP derivatives .

- Crystallography : Single-crystal XRD studies of related DHPs (e.g., 4-bromo-phenyl analogue) reveal chair-like conformations and intermolecular hydrogen bonding, suggesting similar packing for the furyl derivative .

Preparation Methods

Hantzsch-Type Multicomponent Synthesis

A widely used approach for synthesizing substituted dihydropyridine derivatives (including this compound) is the Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For the target compound, the following reactants are typically employed:

| Reactant | Role in Reaction |

|---|---|

| 2-Furaldehyde | Provides the 2-furyl group |

| Ethyl acetoacetate | Source of ester and methyl groups |

| Ammonium acetate (or ammonia) | Nitrogen source for pyridine ring |

| Additional methylating agents | To ensure 2,6-dimethyl substitution |

- Combine 2-furaldehyde, two equivalents of ethyl acetoacetate, and ammonium acetate in ethanol.

- Heat the mixture at 60–70°C for several hours (commonly 6–12 hours).

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool and pour into water; the product often precipitates.

- Isolate by filtration and purify by recrystallization from ethanol or another suitable solvent.

| Parameter | Typical Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 6–12 hours |

| Yield | 75–85% (reported) |

Esterification and Hydrolysis Approaches

Alternatively, the pyridinedicarboxylic acid core can be synthesized first, followed by selective esterification:

- Start with 3,5-pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-.

- React with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield the diethyl ester.

- Purify by extraction and recrystallization.

- To obtain unsymmetrical esters, protect one carboxyl group, esterify the other, then deprotect and esterify the second group using different alcohols if desired.

Alkylation and Functional Group Introduction

In some protocols, the methyl and furyl groups are introduced via alkylation reactions using appropriate alkyl halides and furyl derivatives, often in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF).

- Reaction yields are typically optimized by adjusting the molar ratios of reactants and the reaction temperature.

- Purity and structure are confirmed using NMR spectroscopy, mass spectrometry, and, when necessary, elemental analysis.

- Differential Scanning Calorimetry (DSC) may be used to assess thermal stability.

| Analytical Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structure confirmation |

| Mass Spectrometry | Molecular weight verification |

| DSC | Thermal stability assessment |

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hantzsch condensation | 2-furaldehyde, ethyl acetoacetate, NH4OAc, EtOH, 60–70°C | 75–85 | Multicomponent, one-pot synthesis |

| Esterification | 3,5-pyridinedicarboxylic acid derivative, EtOH, H2SO4, reflux | 70–80 | Direct esterification, purification needed |

| Alkylation (if required) | Alkyl halides, base (K2CO3), DMF, 16 h, RT | 60–75 | For methyl/furyl group introduction |

- The Hantzsch multicomponent reaction is favored for its simplicity, high yield, and ability to introduce multiple substituents in a single step.

- Selective esterification can be used to prepare unsymmetrical esters if desired, though this requires additional protection/deprotection steps.

- Reaction conditions (temperature, solvent, molar ratios) significantly affect both yield and purity.

- Analytical confirmation is essential to ensure the correct substitution pattern and esterification.

The preparation of 3,5-pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester is most efficiently achieved via a Hantzsch-type condensation, followed by purification and analytical verification. Alternative methods involving stepwise functionalization and esterification are available but may be less efficient for the symmetrical diethyl ester. Optimization of reaction conditions is crucial for maximizing yield and purity, and analytical methods such as NMR and mass spectrometry are indispensable for confirming product identity.

Q & A

Q. What are the standard synthetic protocols for preparing 1,4-dihydropyridine derivatives like this compound, and how do reaction conditions influence yield?

The Hantzsch synthesis is widely employed, involving a one-pot condensation of aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux. For example, 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate (1:2:1 molar ratio) are refluxed in ethanol until a color change (reddish-orange) indicates product formation . Yield optimization requires precise stoichiometry and controlled reflux duration. Solvent polarity and temperature also impact cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, NH vibrations at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., diethyl ester CH₂/CH₃ signals at δ ~1.2–4.3 ppm) and carbon types (e.g., pyridine C=O at δ ~165–170 ppm) .

- Single-crystal XRD : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, XRD confirmed the boat conformation of the 1,4-dihydropyridine ring and hydrogen bonding between NH and ester carbonyls .

Q. How does the 2-furyl substituent influence the compound’s electronic and steric properties?

The electron-rich furyl group enhances π-electron density in the pyridine ring, affecting redox behavior and hydrogen-bonding capacity. Sterically, its planar structure allows for π-π interactions with adjacent aromatic systems in crystal lattices . Comparative studies with phenyl or chloro-substituted analogs show furyl derivatives exhibit distinct packing motifs due to reduced steric hindrance .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values can arise from solvent effects or crystal packing. To address this:

- Perform solvent-correlated DFT simulations (e.g., using PCM models) .

- Validate crystallographic data (XRD bond lengths/angles) against optimized gas-phase geometries .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) that perturb electronic environments .

Q. How do substituent variations at the 4-position affect biological activity, and what methodologies quantify these effects?

Substituents like 2-furyl, 4-chlorophenyl, or 4-methoxyphenyl modulate bioactivity by altering lipophilicity and hydrogen-bonding capacity. For example:

- Antimicrobial assays : Compare MIC values against S. aureus or E. coli for derivatives with different 4-position groups .

- QSAR modeling : Correlate substituent Hammett constants (σ) or LogP with activity trends .

- Docking studies : Map interactions between the 2-furyl group and enzyme active sites (e.g., cytochrome P450) .

Q. What crystallographic evidence explains the compound’s stability under thermal or photolytic stress?

XRD data reveal robust hydrogen-bonded networks (e.g., N–H···O=C interactions) and π-π stacking between pyridine and furyl rings, which dissipate thermal energy and prevent decomposition . Thermal gravimetric analysis (TGA) of single crystals shows decomposition onset temperatures >200°C, consistent with strong intermolecular forces .

Q. How can synthetic byproducts or diastereomers be identified and separated during scale-up?

- HPLC-MS : Detect trace byproducts (e.g., open-chain intermediates) using reverse-phase C18 columns and ion-trap MS .

- Chiral chromatography : Resolve enantiomers using cellulose-based columns if asymmetric synthesis introduces stereocenters .

- Crystallographic screening : Polymorph-specific recrystallization (e.g., using ethanol/water mixtures) isolates the desired diastereomer .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar analogs?

Discrepancies arise from variations in:

- Assay conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity but reduce solubility, skewing activity data .

- Crystal packing : Bioavailability differences due to polymorphism or hydration states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.